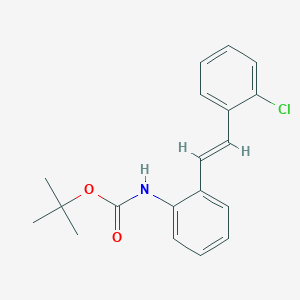
tert-Butyl (E)-(2-(2-chlorostyryl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (E)-(2-(2-chlorostyryl)phenyl)carbamate is a compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a tert-butyl group, a chlorostyryl moiety, and a phenyl ring. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-(2-(2-chlorostyryl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate chlorostyryl derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which allow for the efficient and sustainable synthesis of the compound . These systems enable precise control over reaction conditions, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (E)-(2-(2-chlorostyryl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), amines (RNH₂)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
tert-Butyl (E)-(2-(2-chlorostyryl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (E)-(2-(2-chlorostyryl)phenyl)carbamate involves the formation of a stable carbamate group, which can protect amine functionalities during chemical reactions . The tert-butyl group provides steric hindrance, preventing unwanted side reactions and facilitating selective transformations . The compound can be deprotected under acidic conditions, releasing the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl carbanilate: Another carbamate derivative with a phenyl ring.
tert-Butyl phenylcarbamate: Similar structure but lacks the chlorostyryl moiety.
Uniqueness
tert-Butyl (E)-(2-(2-chlorostyryl)phenyl)carbamate is unique due to the presence of the chlorostyryl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other carbamates may not be suitable .
Propriétés
Formule moléculaire |
C19H20ClNO2 |
|---|---|
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(E)-2-(2-chlorophenyl)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C19H20ClNO2/c1-19(2,3)23-18(22)21-17-11-7-5-9-15(17)13-12-14-8-4-6-10-16(14)20/h4-13H,1-3H3,(H,21,22)/b13-12+ |
Clé InChI |
MEIOBAXZXHNIIA-OUKQBFOZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2Cl |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


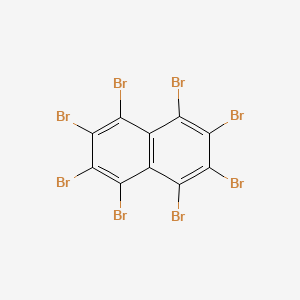
![3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12843786.png)
![[(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium](/img/structure/B12843797.png)

![1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B12843829.png)
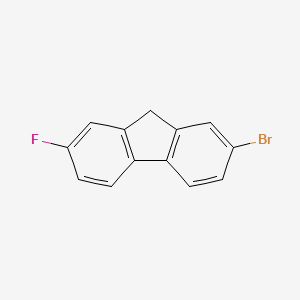
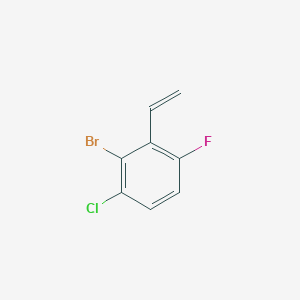
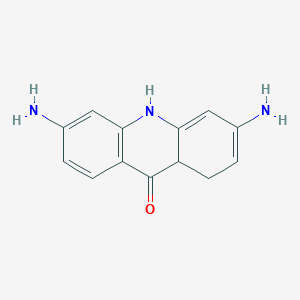
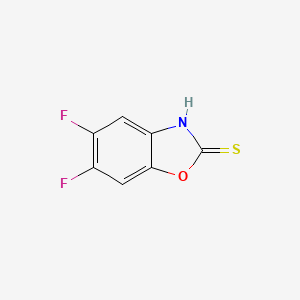

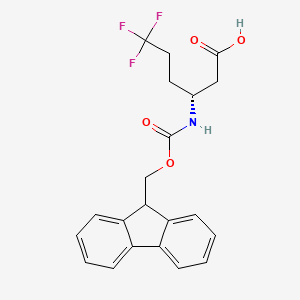

![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)

